![molecular formula C9H8N6O B2717322 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-57-6](/img/structure/B2717322.png)
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to a class of compounds known as triazolopyrimidines. These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with three nitrogen atoms). The specific compound you’re asking about also has a methyl group (CH3) and a hydroxyl group (OH) attached to it .
Molecular Structure Analysis
Triazolopyrimidines have a planar structure due to the conjugation of the pyrimidine and triazole rings. This planarity and the presence of multiple nitrogen atoms make these compounds good ligands for metal ions .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including substitutions at the various positions on the rings . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the functional groups present in the molecule. For example, the hydroxyl group would likely make the compound somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, suggesting potential applications as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
Derivatives of pyrazolopyrimidine have shown significant antibacterial activity against various Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents (Lahmidi et al., 2019).
Antifungal Applications
Some pyrazolopyrimidine derivatives have been evaluated for antifungal abilities against phytopathogenic fungi, such as Colletotrichum gloeosporioides and Fusarium solani, showing promising results that could lead to the development of new antifungal agents (Zhang et al., 2016).
Potential in Anticancer Therapy
A microwave-assisted strategy for synthesizing pyrazolopyrimidin-7(6H)-ones has revealed compounds with good in vitro anticancer activity against various human cancer cell lines. Further studies on one of these compounds showed its ability to induce apoptosis and inhibit mTOR, suggesting its potential in anticancer therapy (Reddy et al., 2014).
Structural and Theoretical Insights
The synthesis of pyrazolopyrimidine derivatives has been complemented by DFT calculations to predict molecular properties, offering insights into their chemical behavior and potential applications in drug design and development (Saracoglu et al., 2019).
Mecanismo De Acción
While the mechanism of action would depend on the specific biological target, many triazolopyrimidines exhibit biological activity by interacting with enzymes or receptors in cells . The presence of the triazole and pyrimidine rings can allow for hydrogen bonding and other interactions with biological targets.
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZGVVWMQQBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
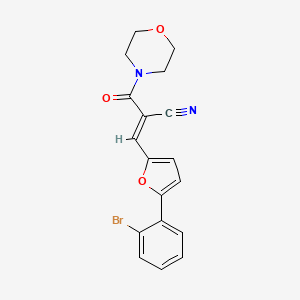
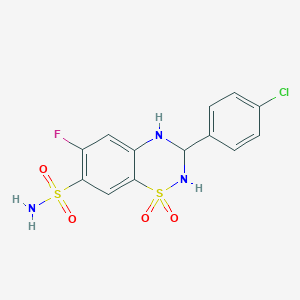
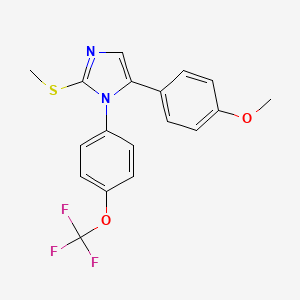
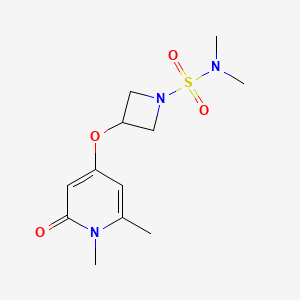
![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)

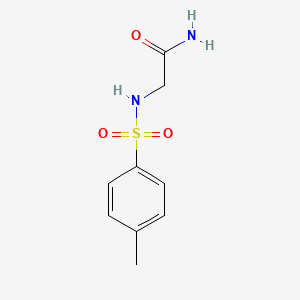
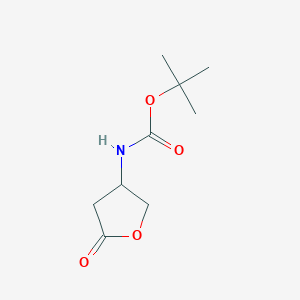
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

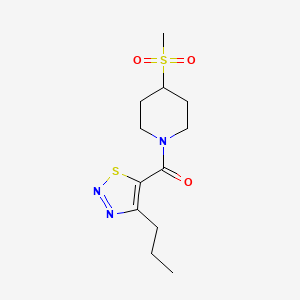
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
